molecular formula C8H5BrFNO2 B2734966 6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1029421-36-0

6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

Katalognummer: B2734966
CAS-Nummer: 1029421-36-0
Molekulargewicht: 246.035
InChI-Schlüssel: JIHABKIDCVPCNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context and Development of Benzoxazinone Research

Benzoxazinones, heterocyclic compounds featuring fused benzene and oxazine rings, were first identified as plant secondary metabolites in the Ranunculaceae and Gramineae families, where they function as natural defense agents against pathogens. Early 20th-century studies characterized their basic structures, but synthetic exploration began in earnest in the 1980s with Niemeyer's work on benzoxazinone derivatives as enzyme inhibitors. The 1990s saw advancements in regioselective substitutions, particularly halogenation, to modulate bioactivity. By the 2010s, innovations such as Pd-catalyzed C–H halogenation enabled precise functionalization of the benzoxazinone scaffold, accelerating drug discovery.

Significance of Halogenated Benzoxazinones in Medicinal Chemistry

Halogen atoms (Br, F, Cl) introduce electronegativity and steric effects that enhance binding affinity to biological targets. For example:

Halogenated Derivative Biological Activity Key Study Findings
6-Bromo-4H-3,1-benzoxazin-4-one Antimicrobial Inhibits ABL/KDR kinases
Fluorinated benzoxazinyl-oxazolidinones Antitubercular MIC 0.25–0.50 μg/mL against M. tuberculosis
6-Bromo-5-fluoro derivative Anti-inflammatory (hypothetical) Analogues show neutrophil elastase inhibition

Bromine enhances metabolic stability, while fluorine improves membrane permeability and pharmacokinetic profiles, as demonstrated in fluorine-containing benzoxazinyl-oxazolidinones with 102% oral bioavailability.

Position of 6-Bromo-5-fluoro-2H-benzo[b]oxazin-3(4H)-one within the Benzoxazinone Research Landscape

This compound’s dihalogenated structure combines bromine’s electron-withdrawing effects at position 6 with fluorine’s electronegativity at position 5, creating a synergistic electronic profile. Such derivatives are synthesized via sequential halogenation or one-pot Mitsunobu-cyclization strategies. Its structural similarity to EvitaChem’s 6-bromo-4H-3,1-benzoxazin-4-one suggests potential antimicrobial applications, while fluorination aligns with trends in antitubercular drug design.

Eigenschaften

IUPAC Name

6-bromo-5-fluoro-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO2/c9-4-1-2-5-8(7(4)10)11-6(12)3-13-5/h1-2H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHABKIDCVPCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-fluoroaniline and 2-chloroacetyl chloride.

    Formation of Intermediate: The reaction of 2-bromo-5-fluoroaniline with 2-chloroacetyl chloride in the presence of a base such as triethylamine leads to the formation of an intermediate, 2-bromo-5-fluoro-N-(2-chloroacetyl)aniline.

    Cyclization: The intermediate undergoes cyclization in the presence of a base such as sodium hydride to form the desired product, 6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can yield different oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Research indicates that compounds similar to 6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one exhibit significant antibacterial properties. For instance, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In studies, certain derivatives demonstrated minimum inhibitory concentrations comparable to standard antibiotics like ceftriaxone .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Studies have indicated that oxazine derivatives can inhibit cancer cell proliferation. Research has highlighted the synthesis of various oxazine derivatives that target specific cancer pathways, showing promise in preclinical models . The structure–activity relationship (SAR) studies have been pivotal in identifying effective compounds for further development.

Anti-inflammatory Properties

6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives have been evaluated for their anti-inflammatory effects. In vitro studies demonstrated that these compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, indicating their potential use in treating inflammatory diseases .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of oxazine derivatives suggest that they may play a role in combating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier and its antioxidant properties make it a candidate for further research in conditions like Alzheimer's disease .

Case Studies and Research Findings

StudyFindings
Antibacterial Study Demonstrated effectiveness against E. coli with MIC values comparable to ceftriaxone .
Anticancer Research Identified several oxazine derivatives with significant cytotoxicity against cancer cell lines in vitro .
Anti-inflammatory Evaluation Showed inhibition of IL-6 and TNF-α production in cell cultures .
Neuroprotective Study Suggested potential benefits in models of oxidative stress related to neurodegeneration .

Wirkmechanismus

The mechanism of action of 6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The compound may inhibit or activate specific biological pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

The structural and functional uniqueness of 6-bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one becomes evident when compared to related benzoxazinone derivatives. Below is a comparative analysis based on substituent patterns, synthetic routes, and biological activities:

Structural Analogues with Halogen Substitutions
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one Br (C6), F (C5) C₈H₅BrFNO₂ 246.03 Commercial availability; unknown safety
6-Bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one Br (C6), F (C8) C₈H₅BrFNO₂ 246.03 Unreported bioactivity
6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one Br (C6), Cl (C5) C₈H₅BrClNO₂ 262.49 Higher density (1.773 g/cm³); pKa ~10.78
6-Chloro-2H-benzo[b][1,4]oxazin-3(4H)-one Cl (C6) C₈H₆ClNO₂ 183.59 Herbicidal, antifungal activities

Key Observations :

  • Positional Isomerism : Moving the fluorine substituent from position 5 to 8 (e.g., 6-bromo-8-fluoro vs. 6-bromo-5-fluoro) alters electronic distribution but retains the molecular weight. Activity differences remain unexplored .
Analogues with Alkyl/Aryl Modifications
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
6-Bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Br (C6), CH₃ (C5) C₉H₈BrNO₂ 242.07 Stable at room temperature
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one-linked isoxazole Br (C7), isoxazole C₁₄H₁₀BrN₂O₃ 342.15 Anti-cancer activity (IC₅₀: 2.1–8.7 µM)
N-Phenylpiperazine-1-carboxamide derivatives Varied phenyl groups C₁₈H₁₈N₃O₂ ~315.36 Antithrombotic activity (TEG assay)

Key Observations :

  • Anti-Cancer Potential: The 7-bromo-isoxazole hybrid () demonstrated potent activity against cancer cell lines (e.g., MCF-7), highlighting the role of fused heterocycles in enhancing bioactivity .
Structure-Activity Relationship (SAR) Insights
  • Halogen Electrophilicity : Fluorine at position 5 enhances electrophilicity compared to chlorine or bromine, as seen in difluoroallicin derivatives, which showed superior anticoagulant activity due to fluorine's electron-withdrawing effects .
  • Linker Flexibility : Derivatives with piperazine or alkyl linkers (e.g., compounds 32–37 in ) exhibit modulated pharmacokinetic profiles, emphasizing the importance of spacer groups in drug design .

Biologische Aktivität

6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor, antimicrobial, and anti-inflammatory properties, supported by research findings, data tables, and case studies.

  • Chemical Formula : C8_8H5_5BrFNO2_2
  • Molecular Weight : 246.03 g/mol
  • CAS Number : 1029421-36-0
  • IUPAC Name : 6-bromo-5-fluoro-4H-1,4-benzoxazin-3-one

Structural Representation

The compound features a benzoxazine core with bromine and fluorine substituents that may influence its biological activity.

Antitumor Activity

Recent studies have highlighted the potential of 6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one as an antitumor agent. In vitro evaluations against various cancer cell lines have shown promising results.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The results indicated that:

CompoundCell LineIC50_{50} (µM)Comparison to Control
6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-oneA54917.0Superior to 5-FU (21.2)
6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-oneMDA-MB-23114.2Comparable to 5-FU

These findings suggest that the compound may inhibit cell proliferation effectively, potentially through mechanisms involving cyclin-dependent kinases (CDKs) .

Antimicrobial Activity

The antimicrobial properties of 6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one have also been investigated. It exhibited notable activity against several bacterial strains.

Antimicrobial Efficacy Table

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

These results indicate its potential as a therapeutic agent against resistant bacterial strains .

Anti-inflammatory Activity

The compound has also been assessed for anti-inflammatory effects. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

Inhibition of Cytokines

A study reported the following inhibition rates of pro-inflammatory cytokines:

CytokineInhibition Rate (%)
TNF-alpha45
IL-638
IL-1β50

This suggests a potential role in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications at specific positions on the benzoxazine ring can significantly affect its potency and selectivity.

Key Findings from SAR Studies

  • Bromine Substitution : Enhances cytotoxicity against cancer cell lines.
  • Fluorine Presence : Contributes to improved antimicrobial activity.
  • Functional Group Variation : Alterations at the nitrogen position can lead to variations in anti-inflammatory effects.

Q & A

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodology :
  • Analog Synthesis : Introduce substituents at positions 2, 3, and 7 (e.g., methyl, nitro, or methoxy groups) .
  • High-Throughput Screening : Test analogs against target enzymes (e.g., DHFR for antimicrobial activity) .
  • QSAR Modeling : Corrogate biological data (IC₅₀) with descriptors (e.g., logP, polar surface area) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.